molecular formula C12H17NO2 B1266514 Methyl 3-(benzylamino)-2-methylpropanoate CAS No. 4010-62-2

Methyl 3-(benzylamino)-2-methylpropanoate

Cat. No. B1266514
M. Wt: 207.27 g/mol
InChI Key: AMFQVMBTZNGVDU-UHFFFAOYSA-N
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Patent
US04939161

Procedure details

3-Phenylmethylamino-2-methyl-propanoic acid methyl ester (79 g, 0.38 mole) from Example and ethyl acrylate (54.2 ml, 50.06 g, 0.5 mole) were dissolved in 200 ml of methanol and then heated to reflux overnight. After being cooled, the solution was concentrated under vacuum to remove the excess of solvent and ethyl acrylate to yield the crude N-[2-(methoxycarbonyl)propyl]-N-[2-(ethoxycarbonyl)ethyl]phenylmethylamine (110 g, 95%).
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
54.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH:4]([CH3:14])[CH2:5][NH:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:16]([O:20][CH2:21][CH3:22])(=[O:19])[CH:17]=[CH2:18]>CO>[CH3:1][O:2][C:3]([CH:4]([CH3:14])[CH2:5][N:6]([CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH2:18][CH2:17][C:16]([O:20][CH2:21][CH3:22])=[O:19])=[O:15]

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
COC(C(CNCC1=CC=CC=C1)C)=O
Step Two
Name
Quantity
54.2 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove the excess of solvent and ethyl acrylate

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(CN(CCC(=O)OCC)CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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